# DS-1040 Tosylate safety and tolerability in elderly subjects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | DS-1040 Tosylate |           |
| Cat. No.:            | B560596          | Get Quote |

# **Technical Support Center: DS-1040 Tosylate**

This technical support center provides essential information regarding the safety and tolerability of **DS-1040 Tosylate**, with a specific focus on its use in elderly subjects. The following troubleshooting guides and frequently asked questions (FAQs) are intended for researchers, scientists, and drug development professionals.

## Frequently Asked Questions (FAQs)

Q1: What is **DS-1040 Tosylate** and what is its mechanism of action?

A1: DS-1040 is a novel, potent, and selective low-molecular-weight inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2] TAFIa plays a role in attenuating fibrinolysis (the breakdown of blood clots) by removing C-terminal lysine residues from partially degraded fibrin. By inhibiting TAFIa, DS-1040 enhances the body's natural ability to dissolve blood clots.[3]

Q2: Has the safety and tolerability of DS-1040 been evaluated in elderly subjects?

A2: Yes, a first-in-human, randomized, placebo-controlled, phase 1 study of intravenously administered DS-1040 included a cohort of healthy elderly subjects aged 65-75 years.[1] In this study, all doses of DS-1040 were reported to be well-tolerated.[1]

Q3: Were there any serious adverse events observed in elderly subjects treated with DS-1040?



A3: In the first-in-human study, no serious adverse events or discontinuations due to adverse events occurred in any subjects, including the elderly cohort, receiving DS-1040.[1][2]

Q4: How does the pharmacokinetic profile of DS-1040 differ in elderly subjects compared to younger adults?

A4: Elderly subjects have been observed to have higher plasma exposure to DS-1040 and prolonged elimination times.[1] This is likely attributable to age-related decreases in renal clearance.[1]

Q5: Does DS-1040 affect bleeding time or other coagulation parameters?

A5: In clinical studies, DS-1040 has not been shown to have an impact on bleeding time, which remained within the normal range for all doses tested in all subjects.[1][2] Furthermore, no effects of DS-1040 on other coagulation parameters or platelet aggregation have been observed.[1][2]

## **Troubleshooting Guide**

Issue: Unexpected variability in pharmacokinetic data in elderly subjects.

Possible Cause: Age-related differences in renal function can significantly impact the clearance of DS-1040.

#### Suggested Action:

- Assess renal function (e.g., estimated glomerular filtration rate eGFR) in all elderly subjects at baseline.
- Consider stratifying pharmacokinetic data based on renal function to identify potential correlations.
- The first-in-human study indicated that higher exposure in the elderly was likely due to decreased renal clearance.[1]

Issue: Monitoring for potential adverse events in an elderly population.



Possible Cause: Elderly individuals may have multiple comorbidities and be taking concomitant medications, which can complicate adverse event assessment.

#### Suggested Action:

- Thoroughly document all baseline medical conditions and concomitant medications.
- In the phase 1 study, safety monitoring included continuous telemetry, vital signs, physical examinations, and laboratory safety tests.
- Pay close attention to any bleeding-related events, although DS-1040 has not been shown to increase bleeding time.[1]

## **Data Presentation**

Table 1: Summary of Safety Findings in the First-in-Human Study

| Finding                                | Observation in the Study<br>Population (including<br>elderly) | Citation |
|----------------------------------------|---------------------------------------------------------------|----------|
| Serious Adverse Events                 | None reported                                                 | [1][2]   |
| Discontinuations due to Adverse Events | None reported                                                 | [1]      |
| Bleeding Time                          | Remained within the normal range at all doses                 | [1][2]   |
| Coagulation Parameters                 | No effects observed                                           | [1]      |
| Platelet Aggregation                   | No effects observed                                           | [1]      |

Table 2: Qualitative Pharmacokinetic Differences in Elderly Subjects



| Pharmacokinetic<br>Parameter | Observation in<br>Elderly Subjects<br>(65-75 years) | Likely Reason             | Citation |
|------------------------------|-----------------------------------------------------|---------------------------|----------|
| Plasma Exposure<br>(AUC)     | Higher compared to younger subjects                 | Decreased renal clearance | [1]      |
| Elimination Time             | Prolonged compared to younger subjects              | Decreased renal clearance | [1]      |

# **Experimental Protocols**

Methodology for the First-in-Human Phase 1 Study

- Study Design: A randomized, placebo-controlled, single-ascending dose study.[1]
- Subject Population: Healthy young (18-45 years) and elderly (65-75 years) subjects.[1] A
  total of 103 subjects were enrolled.[1]
- Dosing: Single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or placebo were administered.[1]
- Administration: Intravenous infusion over 0.5 hours or as a 24-hour continuous infusion.[1]
- Safety Assessments:
  - Monitoring of adverse events.
  - Vital signs.
  - 12-lead electrocardiograms (ECGs).
  - Clinical laboratory tests (hematology, clinical chemistry, urinalysis).
- Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of DS-1040.
- · Pharmacodynamic Assessments:



- Bleeding time.[1]
- o Coagulation parameters (e.g., prothrombin time, activated partial thromboplastin time).[1]
- Platelet aggregation.[1]
- TAFIa activity.[1]
- D-dimer levels.[1]
- 50% clot lysis time.[1]

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of DS-1040 in the fibrinolysis pathway.





Click to download full resolution via product page

Caption: Experimental workflow for the first-in-human study of DS-1040.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DS-1040 Tosylate safety and tolerability in elderly subjects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#ds-1040-tosylate-safety-and-tolerability-inelderly-subjects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com